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molecular formula C10H12N2 B022526 Tryptamine CAS No. 61-54-1

Tryptamine

Cat. No. B022526
M. Wt: 160.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-N
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Patent
US09084800B2

Procedure details

The effect of pH of the solid surface (alumina) on the yield of tryptamino-withaferin-A conjugate was studied using acidic alumina (Aluminum oxide active, acidic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 3.5-5.0), neutral alumina (Aluminum oxide active, neutral Activity I-II, pH 6.8-7.8, Merck Specialities Private Limited, Mumbai, India) and basic alumina (Aluminum oxide active, basic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 8.5-10). In a typical reaction, Tryptamine-HCl (16 mg) was weighed, taken in a conical flask and dissolved in 0.2 ml of millipore water. To the solution, 0.2 ml of ammonia solution was added and the mixture was warmed on steam bath until the smell of ammonia faded. Tryptamine thus formed was dissolved in 5 ml of ethanol. To the ethanolic solution of Tryptamine, 94 mg of Withaferin-A was added (to maintain 1:2 molar ratio of Tryptamine:Withaferin-A). The solution was taken on a petri dish and 1100 mg of alumina was added to the solution (to maintain 1:10 sample:alumina ratio) to adsorb Tryptamine-Withaferin-A mixture over alumina bed. The bed was kept at room temperature for 24 h without covering and shaking. Three different experiments were thus performed in the same manner using acidic, basic and neutral alumina to evaluate the optimum pH of the adsorption media for the conjugation reaction. After 24 h, the alumina bed containing the sample was taken in a conical flask and eluted by 50 ml (25 ml×2) of methanol with constant shaking for 5 minutes. The methanolic solution was filtered, evaporated under reduced pressure by rotary evaporator at 40° C. Tryptamine-withaferin-A conjugate thus formed under different pH conditions of the adsorbant (alumina) were subjected to comprehensive HPTLC analyses. The results are incorporated in Table B.
[Compound]
Name
tryptamino-withaferin-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.N>O>[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
tryptamino-withaferin-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
16 mg
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
taken in a conical flask

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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